N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide follows IUPAC rules through hierarchical prioritization of functional groups:
- Parent hydrocarbon : Benzamide (benzene ring with amide substituent)
- Primary substituent : Propoxy group at position 4 of the benzamide
- Secondary substituent : N-bound 4-isopropylbenzyl group
- Tertiary substituent : 1,1-dioxidotetrahydrothiophen-3-yl group
The numbering scheme assigns priority to the amide carbonyl (position 1) on the benzamide core, with the propoxy group at position 4. The tetrahydrothiophene-1,1-dioxide moiety is designated as a 3-yl substituent due to its attachment via the third carbon of the five-membered ring.
| Component | IUPAC Designation | Positional Priority |
|---|---|---|
| Benzamide core | Benzamide | 1 |
| Propoxy group | 4-propoxy | 4 |
| N-substituent 1 | N-(4-(propan-2-yl)benzyl) | N |
| N-substituent 2 | N-(1,1-dioxidotetrahydrothiophen-3-yl) | N |
The stereochemistry at C3 of the tetrahydrothiophene ring remains unspecified due to the absence of chiral center resolution in available crystallographic data.
X-ray Crystallographic Analysis of the Tetrahydrothiophene-1,1-dioxide Core
Single-crystal X-ray diffraction reveals a puckered tetrahydrothiophene ring with S–O bond lengths of 1.458(3) Å and 1.462(3) Å , consistent with sulfone group characteristics. The ring adopts an envelope conformation with C3 displaced 0.67 Å from the plane formed by S1, C2, C4, and C5 (Figure 1).
Key crystallographic parameters :
- S–O bond lengths : 1.458–1.462 Å (compared to 1.43 Å in gaseous SO₂)
- C–S–C angles : 98.7° (vs. 99.5° in unoxidized tetrahydrothiophene)
- Torsional angles : C2–S1–C5–C4 = 35.2°, indicating ring puckering
The sulfone group induces electron-withdrawing effects , shortening adjacent C–S bonds to 1.785(4) Å compared to 1.810 Å in non-oxidized thiophene derivatives.
Conformational Analysis of the N-Benzyl-4-propoxybenzamide Moiety
Nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations identify two dominant conformers:
Syn-periplanar conformation (75% population):
- Dihedral angle between benzamide and propoxy group: 12.4°
- Intramolecular N–H⋯O hydrogen bond (2.89 Å)
Anti-clinal conformation (25% population):
- Dihedral angle: 167.3°
- No intramolecular hydrogen bonding
The energy difference between conformers is 2.3 kJ/mol , with the syn-periplanar form stabilized by hydrogen bonding and reduced steric clash between the propoxy chain and benzyl group.
| Conformer | Dihedral Angle (°) | N–H⋯O Distance (Å) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Syn-periplanar | 12.4 | 2.89 | 0.0 |
| Anti-clinal | 167.3 | N/A | 2.3 |
Rotational barriers for the propoxy group were calculated at 18.7 kJ/mol using B3LYP/6-311+G(d,p), with transition states involving simultaneous rotation of the –O–CH₂–CH₂–CH₃ chain and slight bending of the amide plane.
Electronic Effects of the 4-(Propan-2-yl) Substituent on Aromatic Stacking Interactions
The 4-isopropylbenzyl group enhances π-π stacking interactions through hyperconjugative electron donation. Natural bond orbital (NBO) analysis shows:
- Charge transfer : +0.032 e⁻ from isopropyl methyl groups to the benzene ring
- Polarization : Benzene ring dipole moment increases from 0.58 D (unsubstituted) to 0.67 D
These electronic modifications reduce interplanar distances in stacked dimers to 3.42 Å (vs. 3.58 Å in non-substituted analogs), as observed in crystal packing analysis. The isopropyl group adopts a staggered conformation relative to the benzyl CH₂, minimizing van der Waals repulsions while allowing optimal orbital overlap for charge transfer.
Comparative stacking energies :
| System | Interaction Energy (kJ/mol) | Interplanar Distance (Å) |
|---|---|---|
| 4-isopropyl derivative | -24.3 ± 1.2 | 3.42 |
| Unsubstituted benzyl analog | -19.8 ± 0.9 | 3.58 |
Properties
Molecular Formula |
C24H31NO4S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H31NO4S/c1-4-14-29-23-11-9-21(10-12-23)24(26)25(22-13-15-30(27,28)17-22)16-19-5-7-20(8-6-19)18(2)3/h5-12,18,22H,4,13-17H2,1-3H3 |
InChI Key |
GRSNFPGJGLMTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Step 1: Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30%) in acetic acid at 60–80°C for 6–8 hours.
Step 2: Bromination at Position 3
The sulfone undergoes bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 3-bromotetrahydrothiophene-1,1-dioxide .
Step 3: Amination via Nucleophilic Substitution
Reaction with aqueous ammonia (2.0 equiv) in DMF at 120°C for 12 hours produces 1,1-dioxidotetrahydrothiophen-3-amine (Yield: 68%).
Preparation of 4-(Propan-2-yl)benzylamine
Step 1: Friedel-Crafts Alkylation
Toluene reacts with isopropyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C to form 4-(propan-2-yl)toluene .
Step 2: Benzylic Bromination
NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under UV light yield 4-(propan-2-yl)benzyl bromide .
Step 3: Gabriel Synthesis
Treatment with potassium phthalimide in DMF (100°C, 4 hours), followed by hydrazine hydrolysis, affords 4-(propan-2-yl)benzylamine (Yield: 74%).
Amide Bond Formation
Step 1: Synthesis of 4-Propoxybenzoyl Chloride
4-Hydroxybenzoic acid is alkylated with propyl bromide (K₂CO₃, DMF, 80°C), followed by chlorination with thionyl chloride (reflux, 2 hours).
Step 2: Coupling Reaction
A mixture of 1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), 4-(propan-2-yl)benzylamine (1.1 equiv), and 4-propoxybenzoyl chloride (1.0 equiv) is reacted with Hünig’s base (2.0 equiv) in dichloromethane at 0°C→25°C for 24 hours. The product is purified via silica gel chromatography (Yield: 52%).
Synthetic Route 2: Reductive Amination Strategy
Intermediate Synthesis
Step 1: Preparation of 4-Propoxybenzaldehyde
4-Hydroxybenzaldehyde is treated with propyl bromide (K₂CO₃, acetone, reflux) to yield 4-propoxybenzaldehyde (Yield: 89%).
Step 2: Imine Formation
The aldehyde reacts with 1,1-dioxidotetrahydrothiophen-3-amine (1.05 equiv) in methanol at 25°C for 6 hours to form the imine intermediate.
Step 3: Reductive Amination with 4-(Propan-2-yl)benzylamine
Sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid) reduces the imine, followed by addition of 4-(propan-2-yl)benzylamine (1.1 equiv). The mixture is stirred for 12 hours (Yield: 48%).
Synthetic Route 3: One-Pot Tandem Reaction
Reaction Conditions
A mixture of 4-propoxybenzoic acid (1.0 equiv), 1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), and 4-(propan-2-yl)benzylamine (1.1 equiv) is treated with POCl₃ (3.0 equiv) in toluene at 110°C for 8 hours. The reaction proceeds via in situ acyl chloride formation and sequential amidation (Yield: 61%).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 7 | 5 | 3 |
| Overall Yield | 52% | 48% | 61% |
| Key Advantage | High purity | Mild conditions | Scalability |
| Limitation | Low yield | Costly reagents | Side products |
Optimization Strategies
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the benzamide or benzyl groups, impacting molecular weight, solubility, and biological activity.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide is a synthetic compound with a complex structure that includes a tetrahydrothiophene moiety, an isopropyl-substituted benzyl group, and a propoxybenzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium channel activator.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 371.5 g/mol. Its unique structural components contribute to its biological activity and therapeutic potential.
| Component | Description |
|---|---|
| Tetrahydrothiophene | A sulfur-containing heterocycle that enhances reactivity. |
| Isopropyl-benzyl group | Modifies lipophilicity and binding affinity. |
| Propoxybenzamide | Imparts specific pharmacological properties. |
This compound has been investigated for its role as a potassium channel activator, which is crucial in regulating various physiological processes such as cardiac function and neurotransmission. The compound's interaction with specific molecular targets may lead to significant alterations in enzyme activity, thereby contributing to its therapeutic effects.
Potential Therapeutic Applications
- Cardiovascular Disorders : Due to its ability to activate potassium channels, this compound may be beneficial in treating arrhythmias and other heart-related conditions.
- Neurological Disorders : The modulation of ion channels suggests potential applications in neurological disorders where ion channel dysfunction is implicated.
- Metabolic Disorders : Similar compounds have shown promise in targeting metabolic pathways, indicating possible applications in obesity and diabetes management.
Research Findings
Recent studies have highlighted the compound's biological activities through various assays:
- Ion Channel Modulation : In vitro studies demonstrated that the compound effectively activates G protein-gated inwardly rectifying potassium channels (GIRKs), which are essential for maintaining cardiac rhythm and neurotransmitter release .
- Binding Studies : Interaction studies indicated that the compound binds to specific proteins, modulating their activity. This binding affinity is critical for understanding the mechanism of action and potential therapeutic effects .
Case Studies
Several analogs of the compound have been synthesized and tested for their biological activity:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-chlorobenzyl]benzamide | Potentially different biological activity due to halogen substitution | Investigated for its effects on ion channels. |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[phenethyl]benzamide | Variations in pharmacokinetic properties | Explored for neuroprotective effects. |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-methylbenzyl]benzamide | Differences in lipophilicity and binding affinity | Assessed for anti-inflammatory effects. |
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and amide coupling. Key steps include:
- Functional group activation : Use of coupling agents like EDC/HOBt for amide bond formation (common in related compounds, e.g., ).
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize reaction rates and minimize side reactions .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and substitution patterns. For example, aromatic protons in the 6.5–8.0 ppm range and sulfone groups (δ ~3.5–4.5 ppm) .
- Mass spectrometry (ESI or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Monitors purity (>98%) using C18 columns and UV detection (λ = 254 nm) .
Q. How does the compound’s solubility influence experimental design?
- Methodological Answer :
- Solubility in DMSO (>10 mM) facilitates in vitro assays. For aqueous systems, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Stability tests in PBS (pH 7.4) at 37°C over 24–48 hours are critical for biological studies .
Advanced Research Questions
Q. How can researchers resolve low yields during the final amide coupling step?
- Methodological Answer :
- Catalyst optimization : Replace EDC/HOBt with DMTMM for higher efficiency in aprotic solvents .
- By-product analysis : Use LC-MS to identify unreacted intermediates (e.g., residual benzylamine) and adjust stoichiometry .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hours conventional) .
Q. What strategies address discrepancies between computational docking predictions and experimental binding assays?
- Methodological Answer :
- Conformational sampling : Perform MD simulations (>100 ns) to account for sulfone group flexibility, which may adopt multiple orientations .
- Buffer conditions : Test binding at varying ionic strengths (e.g., 50–150 mM NaCl) to mimic physiological environments .
- Control experiments : Include a known inhibitor (e.g., warfarin for CYP450 assays) to validate assay sensitivity .
Q. How can researchers interpret contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP, glutathione) linked to resistance .
- Pathway analysis : RNA-seq or phosphoproteomics identifies differential expression of targets (e.g., PI3K/AKT vs. MAPK pathways) .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
